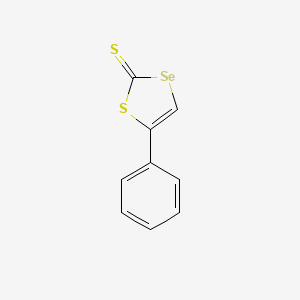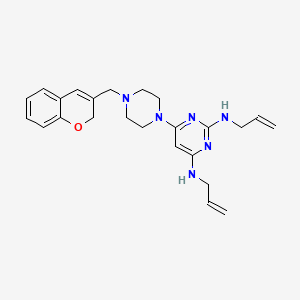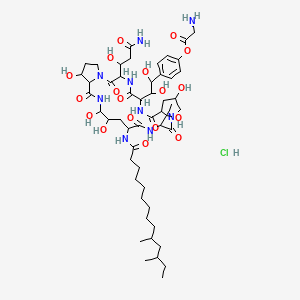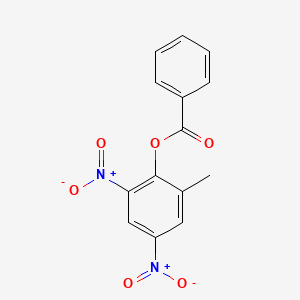
(2-Methyl-4,6-dinitrophenyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4,6-dinitrophenyl) benzoate is an organic compound with the molecular formula C14H10N2O6. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and two nitro groups on the phenyl ring. This compound is known for its applications in various chemical reactions and research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4,6-dinitrophenyl) benzoate typically involves the esterification of 2-methyl-4,6-dinitrophenol with benzoic acid or its derivatives. One common method includes the reaction of 2-methyl-4,6-dinitrophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4,6-dinitrophenyl) benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4,6-dinitrophenol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Methyl-4,6-diaminophenyl benzoate.
Hydrolysis: 2-Methyl-4,6-dinitrophenol and benzoic acid.
Applications De Recherche Scientifique
(2-Methyl-4,6-dinitrophenyl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-4,6-dinitrophenyl) benzoate involves its interaction with various molecular targets. The nitro groups on the phenyl ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ester bond can also be hydrolyzed, releasing active phenolic and benzoic acid derivatives that exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,6-dinitrophenol: A precursor to (2-Methyl-4,6-dinitrophenyl) benzoate, known for its use as a pesticide.
4,6-Dinitro-o-cresol: Another nitrophenol derivative with similar chemical properties.
2,4-Dinitrophenyl benzoate: A related compound with two nitro groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
4102-92-5 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
(2-methyl-4,6-dinitrophenyl) benzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-7-11(15(18)19)8-12(16(20)21)13(9)22-14(17)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
YUDBQBRGLHGEOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




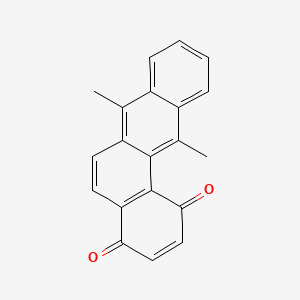

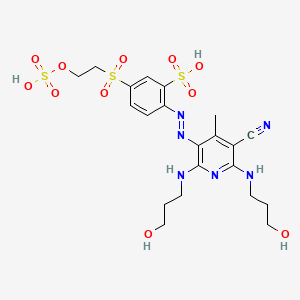


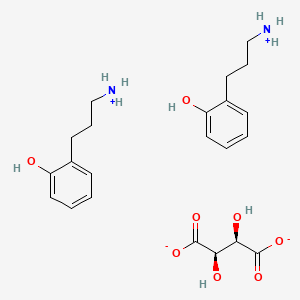
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
